Cas no 676494-70-5 (6-(4-Formylphenoxy)pyridine-3-carboxamide)

6-(4-Formylphenoxy)pyridine-3-carboxamide is a versatile intermediate in organic synthesis, featuring both a formyl group and a carboxamide moiety, which enable its use in a range of chemical transformations. The compound’s structure allows for selective functionalization, making it valuable in the development of pharmaceuticals, agrochemicals, and specialty materials. Its aromatic pyridine core enhances stability, while the reactive aldehyde group facilitates conjugation or further derivatization. The carboxamide group provides additional sites for hydrogen bonding or amide coupling reactions. This compound is particularly useful in medicinal chemistry for scaffold diversification and as a building block in heterocyclic synthesis. High purity and well-defined reactivity ensure consistent performance in research and industrial applications.
6-(4-Formylphenoxy)pyridine-3-carboxamide structure
676494-70-5 structure
Product Name:6-(4-Formylphenoxy)pyridine-3-carboxamide
CAS No:676494-70-5
MF:C13H10N2O3
MW:242.2301030159
CID:2798140
PubChem ID:56851422
Update Time:2025-11-06

6-(4-Formylphenoxy)pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 676494-70-5
    • DTXSID80718737
    • 6-(4-Formylphenoxy)-3-pyridinecarboxamide
    • 6-(4-Formylphenoxy)pyridine-3-carboxamide
    • DB-382941
    • 6-(4-Formylphenoxy)-nicotinamide
    • A1-11746
    • 3-PYRIDINECARBOXAMIDE, 6-(4-FORMYLPHENOXY)-
    • WMRYYTSBKKACAN-UHFFFAOYSA-N
    • 6-(4-Formyl-phenoxy)-nicotinamide
    • SCHEMBL3692143
    • Inchi: 1S/C13H10N2O3/c14-13(17)10-3-6-12(15-7-10)18-11-4-1-9(8-16)2-5-11/h1-8H,(H2,14,17)
    • InChI Key: WMRYYTSBKKACAN-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C(N)=O)=CN=1)C1C=CC(C=O)=CC=1

Computed Properties

  • Exact Mass: 242.06914219Da
  • Monoisotopic Mass: 242.06914219Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 82.3Ų

6-(4-Formylphenoxy)pyridine-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1740512-1g
6-(4-Formylphenoxy)nicotinamide
676494-70-5 98%
1g
¥12331.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1740512-5g
6-(4-Formylphenoxy)nicotinamide
676494-70-5 98%
5g
¥32442.00 2024-05-04
A2B Chem LLC
AY82054-5g
6-(4-Formyl-phenoxy)-nicotinamide
676494-70-5 95%
5g
$1098.00 2024-04-19

Additional information on 6-(4-Formylphenoxy)pyridine-3-carboxamide

Research Briefing on 6-(4-Formylphenoxy)pyridine-3-carboxamide (CAS: 676494-70-5): Recent Advances and Applications

6-(4-Formylphenoxy)pyridine-3-carboxamide (CAS: 676494-70-5) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the context of targeted therapies for cancer and inflammatory diseases. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its chemical properties, biological activities, and therapeutic potential.

One of the most notable advancements in the study of 6-(4-Formylphenoxy)pyridine-3-carboxamide is its role as a building block for the development of small-molecule inhibitors. Researchers have successfully utilized this compound to design and synthesize inhibitors targeting specific enzymes involved in disease pathways. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the inhibition of protein kinases, which are critical regulators of cell proliferation and survival. The study reported that derivatives of 6-(4-Formylphenoxy)pyridine-3-carboxamide exhibited potent inhibitory activity against several kinase targets, with IC50 values in the nanomolar range.

In addition to its applications in kinase inhibition, 6-(4-Formylphenoxy)pyridine-3-carboxamide has also been investigated for its potential in modulating immune responses. A 2023 study in Nature Chemical Biology revealed that this compound could serve as a scaffold for the development of immunomodulatory agents. The researchers identified that modifications to the formylphenoxy moiety could enhance the compound's ability to interact with immune checkpoint proteins, thereby offering a promising strategy for cancer immunotherapy. These findings underscore the compound's versatility and its potential to address unmet medical needs in oncology.

Another area of interest is the use of 6-(4-Formylphenoxy)pyridine-3-carboxamide in the design of prodrugs. Prodrugs are inactive compounds that are metabolized into active drugs within the body, and they are often employed to improve drug delivery and reduce side effects. A recent publication in ACS Medicinal Chemistry Letters highlighted the successful incorporation of this compound into a prodrug system for the targeted release of anti-inflammatory agents. The study demonstrated that the prodrug exhibited enhanced bioavailability and reduced toxicity compared to the parent drug, suggesting its potential for clinical translation.

Despite these promising developments, challenges remain in the optimization of 6-(4-Formylphenoxy)pyridine-3-carboxamide-based therapeutics. Issues such as solubility, stability, and selectivity need to be addressed to fully realize its therapeutic potential. Ongoing research efforts are focused on structural modifications and formulation strategies to overcome these limitations. For example, a recent preprint on ChemRxiv proposed the use of nanoparticle-based delivery systems to improve the pharmacokinetic properties of this compound, opening new avenues for its application in drug delivery.

In conclusion, 6-(4-Formylphenoxy)pyridine-3-carboxamide (CAS: 676494-70-5) represents a valuable tool in the arsenal of medicinal chemists and drug developers. Its multifunctional nature and adaptability make it a promising candidate for the design of next-generation therapeutics. As research continues to uncover its full potential, this compound is poised to play a pivotal role in advancing the field of chemical biology and medicine. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications, ensuring that the benefits of this compound can be realized in patient care.

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd